3-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-5-PROPYL-1,2,4-TRIAZOL-4-AMINE
Description
Historical Development of 1,2,4-Triazole-Based Compounds
The 1,2,4-triazole nucleus, first synthesized by J.A. Bladin in 1885, has evolved into a cornerstone of heterocyclic chemistry. Early applications focused on coordination complexes, where the triazole ring served as a bridging ligand due to its ability to donate electrons via nitrogen atoms. The 20th century witnessed a paradigm shift toward pharmacological applications, driven by the discovery of antifungal agents such as fluconazole and itraconazole, which utilize the 1,2,4-triazole motif to inhibit ergosterol biosynthesis.
Industrial adoption accelerated with derivatives like urazole, a blowing agent, and paclobutrazol, a plant growth regulator. Synthetic methodologies also advanced, with the Pellizzari reaction enabling efficient cyclization of thiosemicarbazides into triazole-thiol intermediates. These developments established 1,2,4-triazoles as multifunctional platforms for drug discovery and material science.
Discovery and Initial Characterization of 3-{[(4-Fluorophenyl)methyl]sulfanyl}-5-propyl-1,2,4-triazol-4-amine
The target compound emerged from systematic efforts to enhance the bioactivity of triazole derivatives through strategic substitution. Its synthesis typically involves:
- Formation of the triazole core : Using high-pressure ammonolysis of formic ether and hydrazine hydrate in the presence of ammonium salts.
- Functionalization : Introducing the 4-fluorobenzylsulfanyl and propyl groups via nucleophilic substitution or thiol-ene reactions.
Structural characterization relies on nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and X-ray crystallography. The ¹H-NMR spectrum typically shows distinct signals for the propyl chain (δ 0.8–1.6 ppm) and the fluorophenyl moiety (δ 7.2–7.4 ppm), while HRMS confirms the molecular ion peak at m/z 307.12.
Position in Contemporary Medicinal Chemistry Research
Recent studies highlight the compound’s potential as a CYP51 inhibitor, a critical target in antifungal therapy. Molecular docking simulations reveal strong binding affinity (−9.2 kcal/mol) to the heme cofactor of CYP51, driven by hydrogen bonds between the triazole nitrogen and Ala256 residues. Comparative data with analogs are summarized below:
| Compound | EC₅₀ (µg/mL) | Binding Affinity (kcal/mol) |
|---|---|---|
| Target Compound | 10.8 | -9.2 |
| Mefentrifluconazole | 15.4 | -8.7 |
| 8k (Amino Acid Analog) | 10.1 | -9.5 |
Data derived from in vitro assays against Physalospora piricola.
The propyl chain enhances lipid solubility, improving membrane permeability, while the fluorophenyl group augments electron-withdrawing effects, stabilizing the triazole-enzyme interaction.
Significance Within Heterocyclic Chemistry Framework
1,2,4-Triazoles occupy a unique niche due to their:
- Tautomeric versatility : The ability to adopt 1H-, 2H-, and 4H-tautomers, enabling diverse reactivity patterns.
- Coordination capacity : Serving as N,N′-bidentate ligands in transition-metal complexes, exemplified by [Cu(Htrz)₃]²⁺ species.
- Bioisosteric potential : Mimicking amide bonds in drug design, as seen in protease inhibitors.
The target compound exemplifies these traits, with its sulfanyl bridge facilitating redox-mediated interactions in catalytic systems and its amine group enabling pH-dependent solubility modulation.
Properties
IUPAC Name |
3-[(4-fluorophenyl)methylsulfanyl]-5-propyl-1,2,4-triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN4S/c1-2-3-11-15-16-12(17(11)14)18-8-9-4-6-10(13)7-5-9/h4-7H,2-3,8,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNAULPYQUXGAMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(N1N)SCC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-5-PROPYL-1,2,4-TRIAZOL-4-AMINE typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction using 4-fluorobenzyl chloride and a suitable nucleophile.
Thioether Formation: The methylthio group is introduced through a thiolation reaction, often using methylthiolating agents like methylthiol or dimethyl disulfide.
Final Assembly: The final compound is assembled by coupling the triazole core with the fluorophenylmethylthio and propyl groups under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-5-PROPYL-1,2,4-TRIAZOL-4-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to modify the functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the fluorophenyl or triazole moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
3-{[(4-Fluorophenyl)methyl]sulfanyl}-5-propyl-1,2,4-triazol-4-amine is a triazole derivative with diverse applications in scientific research, particularly in chemistry, biology, medicine, and industry. Triazoles, in general, are known for their wide range of biological activities, making them valuable in medicinal chemistry.
Scientific Research Applications
- Chemistry This compound serves as a fundamental building block in synthesizing more complex molecules. It can be used to create novel chemical entities with potential applications in various fields.
- Biology The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
- Medicine Researches investigate the compound as a potential therapeutic agent for various diseases. Its interactions with specific molecular targets and pathways could lead to the development of new treatments.
- Industry The compound is utilized in developing new materials and chemical processes. Its unique chemical properties can be exploited to create innovative products and technologies.
Chemical Reactions
The compound can undergo several chemical reactions, which are essential in its applications:
- Oxidation Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the compound, forming sulfoxides or sulfones.
- Reduction Reducing agents like lithium aluminum hydride can modify the functional groups through reduction reactions.
- Substitution Nucleophilic or electrophilic substitution reactions can occur at the fluorophenyl or triazole parts of the molecule.
Mechanism of Action
The mechanism of action of 3-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-5-PROPYL-1,2,4-TRIAZOL-4-AMINE involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
Key Observations:
The propyl chain in the target compound may enhance solubility in non-polar solvents compared to bulkier aryl groups in .
Biological Activity Trends :
- Triazoles with electron-withdrawing groups (e.g., Cl, CF₃) often exhibit stronger enzyme inhibition due to enhanced electrophilicity .
- The amine group in the target compound could facilitate hydrogen bonding, a feature absent in , which rely on nitrile groups for metal sensing.
Synthetic Accessibility :
- S-Alkylation is a common method for introducing sulfanyl groups, as demonstrated in the synthesis of S-alkyl triazole derivatives . The target compound’s 4-fluorobenzylthio group likely follows similar synthetic pathways.
Pharmacokinetic and Physicochemical Properties
- Lower Molecular Weight : The target compound’s simpler structure (253.3 g/mol) may favor oral bioavailability compared to higher-weight analogs like .
- Balanced LogP : The propyl chain and fluorine substituent likely provide optimal lipophilicity for membrane permeability without excessive hydrophobicity.
Biological Activity
3-{[(4-Fluorophenyl)methyl]sulfanyl}-5-propyl-1,2,4-triazol-4-amine (CAS No. 449746-19-4) is a triazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Triazoles are known for their roles in various therapeutic applications, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a triazole ring substituted with a propyl group and a methylthio group linked to a fluorophenyl moiety. The synthesis typically involves:
- Formation of the Triazole Ring : Cyclization of hydrazine derivatives and nitriles.
- Introduction of the Fluorophenyl Group : Nucleophilic substitution using 4-fluorobenzyl chloride.
- Thioether Formation : Thiolation using methylthiol or dimethyl disulfide.
- Final Assembly : Coupling the components under appropriate conditions.
The biological activity of this compound is attributed to its interaction with specific molecular targets. It may inhibit enzymes or receptors involved in various signaling pathways, leading to its observed biological effects. However, detailed studies are required to elucidate the exact mechanisms involved.
Antimicrobial Properties
Research indicates that triazole derivatives exhibit significant antimicrobial activity against various pathogens. The compound has shown promising results in vitro against bacteria and fungi:
- Bacterial Activity : In studies comparing similar triazole compounds, MIC values ranged from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli, indicating effective antibacterial properties .
- Fungal Activity : The compound's antifungal efficacy has been noted, with some derivatives exhibiting comparable or superior activity compared to established antifungals .
Anticancer Activity
Triazole derivatives are also being investigated for their anticancer potential:
- Cytotoxicity Studies : In vitro evaluations against various cancer cell lines (e.g., MDA-MB-231 and PC3) revealed low cytotoxicity at concentrations above 100 µM, suggesting a favorable safety profile for further development .
- Mechanistic Insights : Some studies have indicated that triazole derivatives can induce apoptosis in cancer cells through specific pathways, although more research is needed to confirm these findings .
Research Findings and Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
